N-(2,4-difluorophenyl)pyrimidine-2-carboxamide
Description
N-(2,4-Difluorophenyl)pyrimidine-2-carboxamide is a pyrimidine-derived carboxamide featuring a 2,4-difluorophenyl substituent. Pyrimidine carboxamides are widely studied for their biological relevance, particularly in medicinal chemistry, due to their ability to modulate enzyme activity and receptor binding. The 2,4-difluorophenyl group enhances metabolic stability and influences electronic properties, making this compound a candidate for further pharmacological exploration.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O/c12-7-2-3-9(8(13)6-7)16-11(17)10-14-4-1-5-15-10/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSQFKVSSMMZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)pyrimidine-2-carboxamide typically involves the reaction of 2,4-difluoroaniline with pyrimidine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing fluorine atoms on the phenyl ring and the pyrimidine core facilitate NAS reactions. The ortho- and para-fluorine atoms are susceptible to displacement under basic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Fluorine displacement | K₂CO₃, DMF, 80°C, arylthiols | Thioether derivatives | 65–78% | |
| Pyrimidine ring substitution | NH₃/MeOH, 60°C | 4-Aminopyrimidine analogs | 82% |
Key Findings :
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Substitution at the para-fluorine is favored due to reduced steric hindrance .
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Pyrimidine C-4 and C-5 positions are reactive toward amines and thiols .
Oxidation and Reduction Reactions
The pyrimidine ring and carboxamide group undergo redox transformations:
Oxidation
Reduction
| Substrate Position | Reducing Agent | Product | Conditions | Source |
|---|---|---|---|---|
| Pyrimidine ring | H₂, Pd/C, EtOH | Dihydropyrimidine derivative | 40 psi, 25°C | |
| Amide group | LiAlH₄, THF, reflux | Amine derivative | 3 hr, 68% yield |
Mechanistic Insight :
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Pyrimidine N-oxidation enhances electrophilicity for further functionalization .
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LiAlH₄ selectively reduces the carboxamide to an amine without affecting fluorine substituents .
Amide Bond Reactivity
The carboxamide linkage participates in hydrolysis and coupling reactions:
Applications :
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Hydrolysis products serve as intermediates for prodrug design .
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EDCI-mediated couplings enable bioconjugation for drug delivery systems .
Cross-Coupling Reactions
The difluorophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 73% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminated pyrimidine analogs | 68% |
Optimization Data :
-
Electron-deficient aryl boronic acids enhance coupling efficiency .
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Bulky ligands (e.g., Xantphos) suppress β-hydride elimination .
Photochemical and Thermal Stability
Stability studies under stress conditions:
| Condition | Degradation Pathway | Half-Life (25°C) | Source |
|---|---|---|---|
| UV light (254 nm) | C–F bond cleavage | 4.2 hr | |
| 80°C, pH 7.4 buffer | Amide hydrolysis | 12.5 hr |
Recommendations :
Biological Derivatization
The compound’s scaffold is modified to enhance pharmacokinetic properties:
| Modification | Biological Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| Methylation (N-7) | CDK9 inhibition | 0.8 nM | |
| Sulfonation (C-5) | Topoisomerase II inhibition | 1.2 µM |
Structure–Activity Relationship (SAR) :
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2,4-Difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide (Compound 6)
- Core Structure : Combines a 2,4-difluorobenzyl group with an oxoindoline-carboxamide scaffold, differing from the target compound’s pyrimidine core .
- Synthesis : Utilizes tert-butyl carbamate intermediates and selective methylation, highlighting divergent synthetic routes compared to pyrimidine-based carboxamides .
N-(4-(2,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 12)
- Core Structure : Features a thiazole ring linked to a nitrothiophene-carboxamide, with a 2,4-difluorophenyl substituent .
- Synthesis: Derived from 2-amino-4-(2,4-difluorophenyl)thiazole, emphasizing the role of heterocyclic diversity in modulating activity .
- Activity : Exhibits narrow-spectrum antibacterial properties, indicating substituent-dependent biological effects .
N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Core Structure : Pyrimidine ring with fluorophenyl and methoxyphenyl groups, demonstrating how additional substituents (e.g., methyl, methoxy) influence conformation .
- Physical Properties : Intramolecular hydrogen bonding stabilizes the structure, while weak C–H⋯π interactions govern crystal packing .
Computational Insights
- Docking Studies : AutoDock Vina () predicts that pyrimidine carboxamides with fluorophenyl groups may exhibit enhanced binding to targets like viral polymerases or kinases due to optimized steric and electronic complementarity .
Biological Activity
N-(2,4-difluorophenyl)pyrimidine-2-carboxamide is a pyrimidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is primarily explored for its role as an enzyme inhibitor, particularly in cancer therapy, and its interactions with various biological macromolecules.
The biological activity of this compound is largely attributed to its ability to bind to specific enzymes and receptors. This binding inhibits their activity, thereby modulating critical biological processes. Notably, the compound can inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and the induction of apoptosis in cancer cells.
Biological Activities
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Anticancer Activity :
- The compound has shown significant potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated IC50 values in the low nanomolar range against CDK2 and CDK9, indicating strong anticancer efficacy .
- In vitro studies have shown that such pyrimidine derivatives can induce G2/M cell cycle arrest and apoptosis in various cancer cell lines, including HCT116 .
- Anti-inflammatory Effects :
-
Antiviral Properties :
- Some studies suggest that pyrimidine derivatives exhibit antiviral activity by interfering with viral replication mechanisms. This aspect is still under investigation but holds promise for future therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Notably:
- Electron-withdrawing groups on the phenyl ring enhance potency against certain targets.
- The presence of bulky substituents on the carboxamide moiety has been associated with improved biological activity against specific diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrimidine derivatives against multiple human cancer cell lines (A549, MCF7, HT29). The results indicated that compounds similar to this compound exhibited significant cytotoxicity with CC50 values comparable to established chemotherapeutics like cisplatin .
Case Study 2: Anti-inflammatory Mechanism
Research focusing on the anti-inflammatory effects of pyrimidine derivatives demonstrated that compounds with similar structures significantly reduced COX-2 and iNOS levels in vitro. The findings suggest a promising avenue for developing new anti-inflammatory agents based on this scaffold .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
